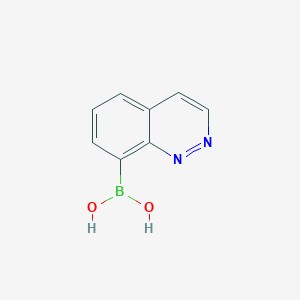
Cinnolin-8-ylboronicacid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cinnolin-8-ylboronic acid is an organoboron compound that features a boronic acid functional group attached to a cinnoline ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Cinnolin-8-ylboronic acid can be synthesized through several methods. One common approach involves the Miyaura borylation reaction, where an aryl halide is reacted with a diboron reagent in the presence of a palladium catalyst and a base. The reaction typically occurs under mild conditions and provides high yields of the desired boronic acid .
Another method involves the hydrolysis of 8-(pinacolboranyl)cinnoline, which can be prepared by reacting cinnoline with pinacolborane. The hydrolysis reaction is carried out in the presence of water, leading to the formation of cinnolin-8-ylboronic acid .
Industrial Production Methods
Industrial production of cinnolin-8-ylboronic acid often employs continuous flow setups for handling and performing organolithium chemistry on a multigram scale. This method allows for the synthesis of various compounds with high throughput and efficiency .
Análisis De Reacciones Químicas
Types of Reactions
Cinnolin-8-ylboronic acid undergoes several types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid group to a borane or boronate ester.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran or dimethylformamide. Reaction conditions typically involve mild temperatures and atmospheric pressure .
Major Products Formed
The major products formed from these reactions include arylboronic acids, boronic esters, and various substituted cinnoline derivatives .
Aplicaciones Científicas De Investigación
Cinnolin-8-ylboronic acid has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of cinnolin-8-ylboronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property makes it useful in the design of enzyme inhibitors and sensors. The boronic acid group can interact with molecular targets such as enzymes, leading to inhibition or modulation of their activity .
Comparación Con Compuestos Similares
Similar Compounds
8-Quinolinylboronic acid: Similar in structure but with a quinoline ring instead of a cinnoline ring.
Phenylboronic acid: A simpler boronic acid with a phenyl ring, commonly used in organic synthesis.
Pyridin-2-ylboronic acid: Contains a pyridine ring and is used in similar applications as cinnolin-8-ylboronic acid.
Uniqueness
Cinnolin-8-ylboronic acid is unique due to its cinnoline ring, which provides distinct electronic and steric properties compared to other boronic acids. This uniqueness makes it valuable in specific chemical reactions and applications where other boronic acids may not be as effective .
Propiedades
Fórmula molecular |
C8H7BN2O2 |
|---|---|
Peso molecular |
173.97 g/mol |
Nombre IUPAC |
cinnolin-8-ylboronic acid |
InChI |
InChI=1S/C8H7BN2O2/c12-9(13)7-3-1-2-6-4-5-10-11-8(6)7/h1-5,12-13H |
Clave InChI |
KBJRALYHVRGDLC-UHFFFAOYSA-N |
SMILES canónico |
B(C1=C2C(=CC=C1)C=CN=N2)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


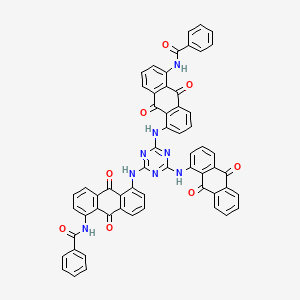
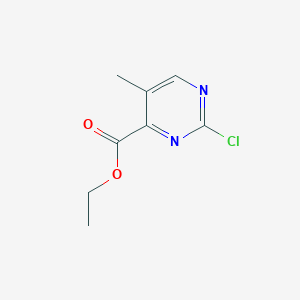
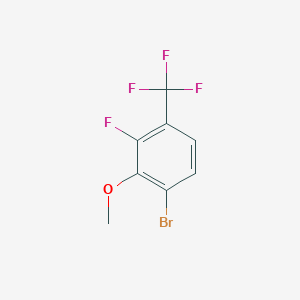
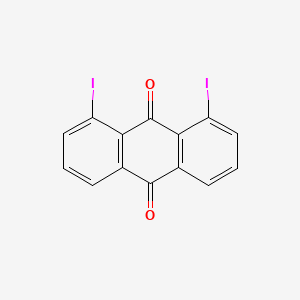
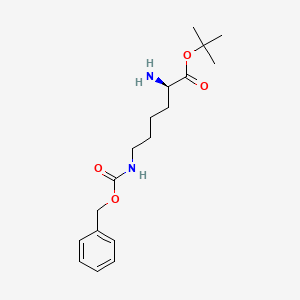
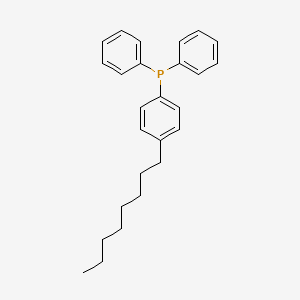
![rel-(1R,3S,4S)-Bicyclo[2.2.1]heptane-1-carboxylicacid,3-hydroxy-4,7,7-trimethyl-,methylester](/img/structure/B13134813.png)
![7'-Nitrospiro[cyclohexane-1,3'-indolin]-2'-one](/img/structure/B13134820.png)
![sodium;(2S)-2-amino-3-[[(2R)-2,3-bis[[(9Z,12Z)-octadeca-9,12-dienoyl]oxy]propoxy]-hydroxyphosphoryl]oxypropanoate](/img/structure/B13134822.png)
![17-Acetyl-17-ethyl-10,13-dimethyl-6-nitro-6,7,8,9,10,11,12,13,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3(2H)-one](/img/structure/B13134832.png)
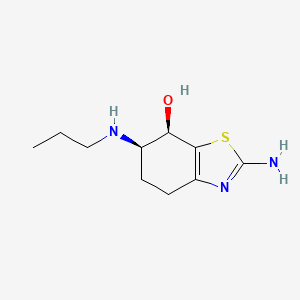
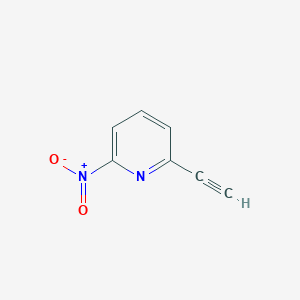
![(1R,18S,25R,29R)-27-phenyl-4,16-dithia-27-azaoctacyclo[16.6.5.02,17.03,15.05,14.07,12.019,24.025,29]nonacosa-2(17),3(15),5,7,9,11,13,19,21,23-decaene-26,28-dione](/img/structure/B13134845.png)
![4H-thieno[3,2-b]pyrrole-5,6-dione](/img/structure/B13134850.png)
